Cas no 2411254-43-6 (2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride)

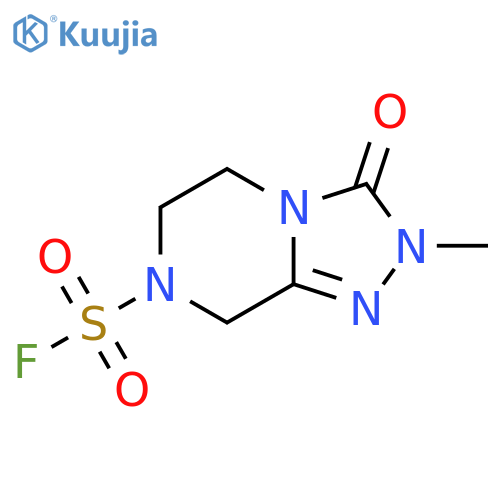

2411254-43-6 structure

商品名:2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride

- 2411254-43-6

- EN300-26611694

- Z3766057193

- 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride

- 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride

-

- インチ: 1S/C6H9FN4O3S/c1-9-6(12)11-3-2-10(15(7,13)14)4-5(11)8-9/h2-4H2,1H3

- InChIKey: STLWEDDUDIUKMG-UHFFFAOYSA-N

- ほほえんだ: S(N1CC2=NN(C)C(N2CC1)=O)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 236.03793950g/mol

- どういたいしつりょう: 236.03793950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.8

- トポロジー分子極性表面積: 81.7Ų

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26611694-0.05g |

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride |

2411254-43-6 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

2411254-43-6 (2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量